N-(4-methylbenzyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide
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Overview
Description
N-(4-methylbenzyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent for various diseases.
Scientific Research Applications
Antimicrobial Activity
- A study synthesized a series of derivatives related to N-(4-methylbenzyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide aiming to develop potential antimicrobials. These compounds demonstrated activity against various strains of human pathogenic microorganisms, indicating their potential as antimicrobial agents (Saravanan, Alagarsamy, & Prakash, 2015).
Analgesic and Anti-inflammatory Activities
- Research into the analgesic and anti-inflammatory properties of quinazolinyl acetamides, including compounds structurally related to this compound, revealed that certain derivatives showed potent activities. These compounds were tested for their efficacy in reducing pain and inflammation, with some showing promising results compared to standard drugs like diclofenac sodium (Alagarsamy et al., 2015).
Antitumor Activity
- A series of 3-benzyl-substituted-4(3H)-quinazolinones, which are chemically related to this compound, were synthesized and evaluated for in vitro antitumor activity. Some compounds demonstrated significant broad-spectrum antitumor activity, offering insights into the potential use of these derivatives in cancer therapy (Al-Suwaidan et al., 2016).
Molecular Modeling and Inhibitory Activities
- Novel quinazolyl hydrazine derivatives, related to the chemical structure of interest, were synthesized and tested against human monoamine oxidase (MAO) A and B. This research highlights the potential of these compounds in the development of treatments for disorders related to MAO enzymes (Amer et al., 2020).
Mechanism of Action
Biochemical pathways
The compound contains a quinazolinone moiety, which is found in various bioactive molecules and drugs . Quinazolinone derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects . Therefore, this compound might be involved in pathways related to these biological processes.
properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-17-11-13-18(14-12-17)15-25-22(28)16-27-21-10-6-5-9-20(21)23(26-24(27)29)19-7-3-2-4-8-19/h2-14H,15-16H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NROHTDIDBVSBKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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